4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride
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Overview
Description
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a methoxy-substituted pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and subsequent purification. The use of high-throughput techniques and optimization of reaction conditions are crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy-substituted aldehydes or acids, while reduction can produce hydrogenated pyrazole derivatives .
Scientific Research Applications
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties.
Mechanism of Action
The mechanism of action of 4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, such as reduced inflammation and lowered blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride
- 4-(3-methoxy-1H-pyrazol-4-yl)piperidine
- 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Uniqueness
4-(3-methoxy-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole ring contribute to its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
Properties
CAS No. |
2768326-53-8 |
---|---|
Molecular Formula |
C9H17Cl2N3O |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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